3-[(4-甲基-2-嘧啶基)氧基]-N-1,3-噻唑-2-基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, including condensation, chlorination, and amination processes. For instance, compounds with structural similarities have been synthesized through reactions involving chloroacetic acid and appropriate benzaldehydes in a single step, showcasing the complexity and innovation in synthetic methodologies (Tozkoparan et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using techniques like X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as IR, Raman, and NMR. These techniques have revealed detailed insights into bond lengths, bond angles, and the overall three-dimensional structure of the molecule, contributing to a deeper understanding of its chemical behavior (Aydın et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving this class of compounds are diverse, including oxidation, reduction, and various substitution reactions. These reactions not only expand the chemical diversity of these molecules but also modify their pharmacological properties. For example, chemical oxidation processes have been explored to introduce functional groups or to modify existing ones, affecting the molecule's reactivity and potential biological activity (Adolphe-Pierre et al., 1998).
科学研究应用
癌症治疗
具有与 3-[(4-甲基-2-嘧啶基)氧基]-N-1,3-噻唑-2-基苯甲酰胺 相似结构特征的化合物已被确认为潜在的抗癌剂。例如,发现动力蛋白纺锤体蛋白 (KSP) 抑制剂展示出优异的生化效能和适用于临床开发的药物特性,突出了此类化合物在癌症治疗中的作用。这些抑制剂使细胞停滞在有丝分裂中,导致细胞死亡,并已显示出显着的体内功效,支持其作为癌症治疗的临床候选物 (Theoclitou 等,2011)。
抗菌活性
对噻唑并[3,2-a]嘧啶及其相关结构的衍生物的研究已证明具有显着的抗菌潜力。各种研究已合成并评估了化合物的抗菌和抗真菌活性。例如,已经制备了含有噻吩并[d]嘧啶-4-酮部分的新型噻唑烷酮衍生物,并显示出针对细菌和真菌菌株的有希望的生物活性,表明它们对微生物疾病治疗具有宝贵的治疗干预 (El Azab & Abdel‐Hafez,2015)。
新型治疗剂的合成
类似于 3-[(4-甲基-2-嘧啶基)氧基]-N-1,3-噻唑-2-基苯甲酰胺 的结构的新型化合物的合成已被探索用于各种治疗应用。这些包括开发具有胃抗分泌活性的化合物和创建具有作为抗菌和抗癌剂的潜力的杂环化合物。这些化合物的构效关系已被广泛研究以优化其治疗功效 (Sugiyama 等,1989)。
作用机制
属性
IUPAC Name |
3-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-10-5-6-16-14(18-10)21-12-4-2-3-11(9-12)13(20)19-15-17-7-8-22-15/h2-9H,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWXBZISXWBVRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。